2-[4-(4-hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid
Description
Properties
IUPAC Name |
2-[4-(4-hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O5/c19-11-2-1-6-16-7-9-17(10-8-16)14-12(15(20)21)4-3-5-13(14)18(22)23/h3-5,19H,6-11H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRELIIJZMKMRMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#CCO)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40377980 | |
| Record name | 2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
374063-97-5 | |
| Record name | 2-[4-(4-Hydroxy-2-butyn-1-yl)-1-piperazinyl]-3-nitrobenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=374063-97-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40377980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(4-Hydroxybut-2-yn-1-yl)piperazin-1-yl]-3-nitrobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Overview
The most documented method involves a reductive amination between 1-(2,3-dihydrobenzo[b]dioxin-5-yl)piperazine and 4-(4-hydroxybut-1-yn-1-yl)benzaldehyde , followed by hydrolysis and purification.
Stepwise Procedure
-
- 1-(2,3-Dihydrobenzo[b]dioxin-5-yl)piperazine (500 mg, 2.27 mmol)
- 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde (475 mg, 2.27 mmol)
-
- Solvent: DMF/AcOH (50 mL/1 mL)
- Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, 193 mg, 9.09 mmol)
- Temperature: Room temperature (RT)
- Duration: Overnight stirring
Workup :
- Concentration under reduced pressure.
- Dilution with water (200 mL), alkalization with NaOH (2 M).
- Extraction with dichloromethane (DCM, 3 × 150 mL).
- Drying and filtration of organic layers.
Yield : 70% (0.6 g of product).
Mechanistic Insights
- The reaction proceeds via imine formation between the aldehyde and piperazine, followed by borohydride-mediated reduction to stabilize the secondary amine.
- The hydroxybutynyl group introduces steric hindrance, necessitating polar aprotic solvents (DMF) to enhance solubility.
Optimization of Reaction Parameters
Critical Factors Affecting Yield
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent System | DMF/AcOH (50:1) | Maximizes imine stability and reduction efficiency. |
| Reducing Agent | NaBH(OAc)₃ | Selective for secondary amines; avoids over-reduction. |
| Temperature | Room temperature | Prevents decomposition of sensitive alkyne groups. |
| Reaction Time | 12–16 hours | Ensures complete conversion without side products. |
Challenges and Solutions
- Low Solubility : Use of DMF/AcOH mitigates precipitation issues.
- Byproduct Formation : Excess NaBH(OAc)₃ (4 equivalents) ensures full reduction of intermediates.
Analytical Data and Characterization
Spectroscopic Confirmation
Comparative Analysis of Alternative Methods
While the reductive amination route is predominant, other strategies have been explored but show limitations:
| Method | Advantages | Disadvantages |
|---|---|---|
| Nucleophilic Aromatic Substitution | Direct coupling of piperazine to nitrobenzoic acid. | Low yield (<30%) due to poor electrophilicity of nitro groups. |
| Mitsunobu Reaction | Efficient for ether formation. | Requires toxic reagents (DIAD, Ph₃P); incompatible with alkyne groups. |
Industrial-Scale Considerations
Cost-Effectiveness
- NaBH(OAc)₃ : High cost (~$500/mol) limits large-scale use.
- DMF : Recyclable via distillation, reducing environmental impact.
Summary Table: Synthesis of 2-[4-(4-Hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic Acid
| Step | Reactants | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | 1-(2,3-Dihydrobenzo[b]dioxin-5-yl)piperazine + 4-(4-Hydroxybut-1-yn-1-yl)benzaldehyde | DMF/AcOH, NaBH(OAc)₃, RT | 70% |
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxybutynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature and solvent choice being critical factors .
Major Products Formed
Major products formed from these reactions include ketones, carboxylic acids, amines, and substituted piperazine derivatives. These products can be further utilized in various chemical and pharmaceutical applications .
Scientific Research Applications
2-[4-(4-hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxybutynyl group may facilitate binding to active sites, while the nitrobenzoic acid moiety can participate in redox reactions, influencing cellular pathways and biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Containing Benzoic Acid Derivatives
Compound A : 4-{4-[2-(4-Chlorophenoxy)ethyl]piperazin-1-yl}-3-nitrobenzoic acid (CAS: N/A, Ref: 10-F647678)
- Structural Differences: Substitution on piperazine: Chlorophenoxyethyl group vs. hydroxybutynyl. The chlorophenoxyethyl group increases lipophilicity (logP) compared to the polar hydroxybutynyl chain.
- Functional Implications :
Compound B : 2-[4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]acetic acid (CAS: N/A)
- Structural Differences :
- Acetic acid substituent vs. nitrobenzoic acid.
- Bulky (4-chlorophenyl)phenylmethyl group on piperazine.
- Functional Implications :
Quinoline-Piperazine Hybrids (: B28, C1–C7)
Representative Compound: Methyl 4-(4-(2-(4-Bromophenyl)quinoline-4-carbonyl)piperazin-1-yl)benzoate (C2)
- Structural Differences: Quinoline-carbonyl-piperazine vs. nitrobenzoic acid-piperazine. Halogen substituents (Br, Cl, F) on the phenyl ring.
- Functional Implications: Quinoline derivatives exhibit strong π-π stacking interactions, enhancing binding to aromatic receptors.
Piperazine-Triazolopyridine Hybrids ()
Representative Compound : 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one
- Structural Differences :
- Triazolopyridine heterocycle vs. nitrobenzoic acid.
- Propyl linker between piperazine and triazolopyridine.
Physicochemical and Pharmacokinetic Comparison
| Property | Target Compound | Compound A | Compound B | C2 (Quinoline) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 319.31 | ~400 (est.) | ~350 (est.) | 507.34 |
| logP (Predicted) | 1.8–2.5 | 3.0–3.5 | 2.5–3.0 | 4.5–5.0 |
| Acidic Group | Nitrobenzoic acid | Nitrobenzoic acid | Acetic acid | Ester (neutral) |
| Key Substituent | Hydroxybutynyl | Chlorophenoxyethyl | (4-Chlorophenyl)phenylmethyl | 4-Bromophenyl |
| Metabolic Stability | Moderate (propargyl alcohol) | Low (ether cleavage) | High (bulky substituent) | Moderate (halogenated) |
Biological Activity
2-[4-(4-Hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid, with a molecular formula of C₁₅H₁₇N₃O₅ and a molecular weight of approximately 319.31 g/mol, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperazine ring and a nitrobenzoic acid moiety, along with a hydroxyl group and an alkyne functional group. These structural components contribute to its biological activity and reactivity in various contexts.
Biological Activity Overview
Preliminary studies indicate that 2-[4-(4-hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid exhibits significant biological activity, particularly in the following areas:
- Antimicrobial Activity : The compound may interact with specific proteins involved in cellular signaling pathways, potentially influencing cellular responses.
- Antidiabetic Properties : Research suggests potential inhibitory effects on enzymes like α-amylase and α-glucosidase, which are critical in glucose metabolism.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses through interactions with pro-inflammatory mediators.
Understanding the mechanisms through which this compound exerts its biological effects is crucial for potential therapeutic applications. Current hypotheses include:
- Enzyme Inhibition : The ability to inhibit enzymes involved in glucose metabolism suggests potential use as an antidiabetic agent.
- Cell Signaling Modulation : Interaction with signaling proteins may influence pathways related to inflammation and cell survival.
Case Studies and Research Findings
Several studies have evaluated the biological activity of related compounds, providing insights into the potential effects of 2-[4-(4-hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid. Below is a summary of relevant findings:
In Vitro Evaluation Methods
The evaluation of the biological activity of 2-[4-(4-hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid can be conducted through various in vitro assays:
- Enzyme Activity Assays : Measurement of enzyme inhibition (e.g., α-amylase).
- Cell Viability Assays : Assessing cytotoxicity using lactate dehydrogenase (LDH) release assays.
- Inflammatory Response Assays : Evaluating cytokine production in response to treatment.
Future Directions
Further research is essential to fully elucidate the mechanisms of action and therapeutic potential of 2-[4-(4-hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid. Areas for future investigation include:
- Detailed Mechanistic Studies : To clarify how the compound interacts with specific biological targets.
- In Vivo Studies : To assess the efficacy and safety profile in living organisms.
- Structural Modifications : Exploring analogs to enhance biological activity or selectivity.
Q & A
Q. What are the recommended strategies for crystallizing 2-[4-(4-hydroxybut-2-ynyl)piperazin-1-yl]-3-nitrobenzoic acid to resolve structural ambiguities?
Crystallization should prioritize solvent systems with controlled polarity (e.g., ethanol/water mixtures) to promote slow nucleation. For structural refinement, use SHELXL for small-molecule refinement due to its robustness in handling high-resolution data and twinning . Pair this with ORTEP-3 for graphical representation of thermal ellipsoids to validate bond lengths and angles . If crystal quality is poor, consider vapor diffusion or temperature-gradient methods, as these are effective for nitroaromatic derivatives .
Q. How can spectroscopic discrepancies (e.g., NMR vs. computational predictions) be resolved for this compound?
First, verify solvent effects on NMR chemical shifts (e.g., DMSO-d₆ vs. CDCl₃). For computational validation, perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate and NMR spectra. Compare experimental vs. theoretical results using RMSD analysis. If contradictions persist, check for dynamic effects (e.g., rotational barriers in the piperazine ring) using variable-temperature NMR .
Q. What synthetic routes are optimal for introducing the 4-hydroxybut-2-ynyl group to the piperazine moiety?
A two-step approach is recommended:
Alkylation : React piperazine with 4-chlorobut-2-yn-1-ol under basic conditions (K₂CO₃, DMF, 60°C).
Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) protection for the hydroxyl group during subsequent nitrobenzoic acid coupling, followed by TBAF deprotection . Monitor reaction progress via LC-MS to avoid over-alkylation .
Advanced Research Questions
Q. How do electronic effects of the 3-nitro group influence the reactivity of the benzoic acid moiety in coupling reactions?
The nitro group acts as a strong electron-withdrawing meta-director, reducing electron density at the carboxylic acid. This enhances electrophilicity, facilitating amide bond formation but may hinder nucleophilic aromatic substitution. To quantify, perform Hammett substituent constant () analysis or use cyclic voltammetry to measure redox potentials . Computational studies (e.g., NBO analysis) can map charge distribution across the aromatic ring .
Q. What methodologies are effective for resolving contradictions in biological activity data (e.g., inconsistent IC₅₀ values across assays)?
Standardize assay conditions (e.g., buffer pH, temperature, and cell line viability). For enzyme inhibition studies, perform kinetic assays (e.g., SPR or ITC) to measure binding constants directly. If discrepancies persist, evaluate off-target interactions using proteome-wide docking simulations (AutoDock Vina) or CRISPR-Cas9 knockout models . Cross-validate with structural analogs (e.g., 4-(4-methylpiperazin-1-ylmethyl)benzoic acid) to isolate substituent-specific effects .
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., bacterial enzymes)?
Use molecular dynamics (MD) simulations (AMBER or GROMACS) to model ligand-enzyme binding. Start with homology modeling if the target structure is unknown (e.g., using E. coli ParE enzyme templates). Apply MM-PBSA for free-energy calculations. Validate docking poses with experimental mutagenesis data (e.g., alanine scanning) . For nitro group interactions, analyze electrostatic potential surfaces (EPS) to identify H-bonding or π-stacking motifs .
Methodological Notes
- Crystallographic Software : SHELX suite (structure solution), WinGX (data integration) .
- Safety Protocols : Use P95 respirators and nitrile gloves during synthesis; store at -20°C under inert atmosphere .
- Data Reproducibility : Archive raw diffraction data (CIF files) and computational inputs (e.g., Gaussian .log files) for peer review .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
